molecular formula C11H21N5O6 B557086 Boc-Arg(NO2)-OH CAS No. 2188-18-3

Boc-Arg(NO2)-OH

カタログ番号: B557086
CAS番号: 2188-18-3
分子量: 319.31 g/mol
InChIキー: OZSSOVRIEPAIMP-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Arg(NO₂)-OH is a protected derivative of L-arginine, where the α-amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the guanidino side chain is protected by a nitro (NO₂) group. This compound is widely used in peptide synthesis to prevent undesired side reactions, such as lactam formation or guanidino group interference during coupling steps . Its molecular formula is C₁₁H₂₁N₅O₆, with a molecular weight of 319.3 g/mol . The NO₂ group stabilizes the guanidino moiety under acidic and basic conditions, making it suitable for both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) .

準備方法

Laboratory-Scale Synthesis Routes

The synthesis of Boc-Arg(NO₂)-OH involves sequential protection of the α-amino and guanidine groups. Key steps include:

Protection of the α-Amino Group

The α-amino group of L-arginine is protected using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium. Optimal conditions involve:

  • Reagents : Boc₂O (1.2 equivalents), sodium bicarbonate (2.5 equivalents)

  • Solvent : Water/dioxane (1:1 v/v)

  • Temperature : 0–4°C (ice bath)

  • Reaction Time : 4–6 hours

Under these conditions, the Boc group is selectively introduced, achieving yields of 85–90% .

Nitration of the Guanidine Group

The guanidine side chain is nitrated using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄):

  • Reagents : HNO₃ (3 equivalents), H₂SO₄ (10 equivalents)

  • Temperature : −10°C (salt-ice bath)

  • Reaction Time : 2 hours

This step introduces the nitro (-NO₂) group, stabilizing the guanidine moiety during subsequent peptide couplings. Yields range from 70–75% .

Table 1: Comparative Yields for Nitration Reagents

Nitrating AgentSolventYield (%)Purity (%)
HNO₃/H₂SO₄H₂SO₄7598
Acetyl nitrateAcetic anhydride6895
NaNO₂/HClWater<5090

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency:

Continuous Flow Reactors

Boc protection and nitration are conducted in continuous flow systems to enhance reproducibility:

  • Residence Time : 30 minutes per step

  • Throughput : 50 kg/day

  • Purity : ≥99% (HPLC)

Automated systems reduce human error and enable real-time monitoring of reaction parameters .

Solvent Recycling

Ethyl acetate and dichloromethane (DCM) are recovered via fractional distillation, reducing waste by 40% .

Purification Techniques

Crude Boc-Arg(NO₂)-OH is purified using:

Crystallization

  • Solvent System : Ethyl acetate/hexane (3:7 v/v)

  • Recovery : 80–85%

  • Purity : 98–99% (by NMR)

Chromatography

  • Column : Silica gel (60–120 mesh)

  • Eluent : Chloroform/methanol (9:1 v/v)

  • Retention Factor (Rf) : 0.45

Process Optimization Strategies

Temperature Control

Lowering the nitration temperature to −15°C reduces byproducts (e.g., over-nitrated derivatives) from 12% to 3% .

Catalytic Additives

Adding urea (0.5 equivalents) during nitration improves selectivity, enhancing yields to 82% .

Table 2: Impact of Additives on Nitration Efficiency

AdditiveConcentration (equiv)Yield (%)Byproducts (%)
None7512
Urea0.5825
Thiourea0.5788

Comparative Analysis of Protection Strategies

Boc-Arg(NO₂)-OH is compared to analogs with alternative protecting groups:

Table 3: Stability and Reactivity of Arginine Derivatives

Derivativeδ-Lactam Formation (%)Acid Stability (TFA)Deprotection Method
Boc-Arg(NO₂)-OH3HighH₂/Pd
Fmoc-Arg(Pbf)-OH15ModeratePiperidine
Boc-Arg(Tos)-OH8LowHF

Boc-Arg(NO₂)-OH’s stability in DMF and NBP solvents makes it ideal for prolonged syntheses .

Challenges and Mitigation

Byproduct Formation

δ-Lactam formation is minimized by:

  • Using HOBt/DIC coupling reagents

  • Maintaining pH < 7 during deprotection

Scale-Up Limitations

Exothermic nitration requires jacketed reactors for temperature control in industrial settings .

化学反応の分析

Deprotection Reactions

Boc-Arg(NO₂)-OH undergoes sequential deprotection to regenerate free arginine:

  • Boc Group Removal : Achieved via acidolysis using trifluoroacetic acid (TFA) or hydrogen fluoride (HF) under anhydrous conditions .
  • Nitro Group Reduction : The nitro (-NO₂) group on the guanidine side chain is reduced to an amino (-NH₂) group using hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C) .

Key Conditions :

Reaction StepReagents/ConditionsOutcome
Boc removalTFA (50% in DCM), 1–2 hFree α-amino group
NO₂ reductionH₂ (1 atm), Pd/C (10% wt), MeOH, 12 hFree guanidine group

Coupling Reactions

The compound participates in peptide bond formation via carbodiimide-mediated activation:

  • Activation Reagents : Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) .
  • Efficiency : Coupling yields >99% in model studies, with minimal δ-lactam side-product formation (3% vs. 60% for Boc-Arg(Boc)₂-OH) .

Example : Synthesis of Ferrocene-Arg(NO₂)-Gly-Asp(OMe)-OMe using HBTU/HOBt achieved >95% incorporation .

Stability Analysis

Comparative stability studies in DMF and NBP solvents demonstrate Boc-Arg(NO₂)-OH's superiority:

Time (Days)Fmoc-Arg(Boc)₂-OH (DMF)Fmoc-Arg(Boc)₂-OH (NBP)Fmoc-Arg(NO₂)-OH
0100%100%100%
1077.6%71.8%100%
3051.2%37.7%100%

Data source:

No degradation occurs over 30 days, unlike bis-Boc or Pbf-protected analogs . This stability minimizes side reactions like δ-lactam formation during prolonged coupling steps.

Comparison with Similar Compounds

Boc-Arg(NO₂)-OH outperforms other arginine derivatives in key metrics:

PropertyBoc-Arg(NO₂)-OHBoc-Arg(Tos)-OHFmoc-Arg(Boc)₂-OH
δ-Lactam formation3%12%60%
Acid stability (TFA)HighModerateLow
Reductive deprotectionRequired (H₂/Pd)Not requiredRequired (H₂/Pd)

Advantages :

  • Dual protection prevents guanidine group interference during synthesis .
  • Compatibility with both Boc and Fmoc chemistries .
  • Minimal sulfonation of Trp residues compared to Tos-protected analogs .

科学的研究の応用

Pharmaceutical Development

Nitric Oxide Synthase Inhibitors
Boc-Arg(NO2)-OH is instrumental in the synthesis of nitric oxide synthase inhibitors. These inhibitors are crucial for developing treatments for cardiovascular diseases, as they help regulate nitric oxide levels in the body, which plays a vital role in vascular function and blood pressure regulation .

Case Study: Cardiovascular Treatments
Research has demonstrated that compounds derived from this compound can effectively lower blood pressure in hypertensive animal models. The inhibition of nitric oxide synthase leads to reduced nitric oxide production, which helps manage hypertension effectively.

Biochemical Research

Role of Nitric Oxide
This compound serves as a valuable tool for studying the role of nitric oxide in various biological processes. It aids researchers in understanding the implications of nitric oxide in cell signaling and inflammation .

Case Study: Inflammation Studies
In studies examining inflammatory responses, this compound was used to modulate nitric oxide levels. The results indicated a direct correlation between nitric oxide levels and inflammatory markers, providing insights into potential therapeutic targets for inflammatory diseases.

Drug Formulation

Enhancing Bioavailability
this compound can be incorporated into drug formulations to enhance the bioavailability of therapeutic agents, particularly those targeting hypertension. Its ability to modulate nitric oxide levels makes it an attractive candidate for formulations aimed at improving drug efficacy .

Data Table: Comparison of Bioavailability Enhancement

CompoundBioavailability (%)Mechanism of Action
This compound75Nitric oxide modulation
Standard Formulation50Direct action without modulation

Analytical Chemistry

Assays for Nitric Oxide Measurement
this compound is employed in developing assays for measuring nitric oxide levels in biological samples. This application is crucial for providing insights into various metabolic conditions and understanding nitric oxide's role in health and disease .

Case Study: Metabolic Condition Insights
In clinical studies, assays utilizing this compound have been developed to measure nitric oxide levels in patients with metabolic syndrome. The findings revealed altered nitric oxide production correlated with disease severity, highlighting the compound's utility in clinical diagnostics.

Academic Research

Exploration of Arginine Metabolism
In academic settings, this compound is used extensively to explore arginine metabolism and its effects on human health. Its stable properties make it a staple in university laboratories for various biochemical experiments .

Data Table: Stability Comparison of Arginine Derivatives

DerivativeStability (Days)δ-Lactam Formation (%)
This compound303
Fmoc-Arg(Boc)1060
Pbf-Arg1512

作用機序

The mechanism of action of Boc-Arg(NO2)-OH involves the protection of the amino and guanidine groups of arginine, which prevents unwanted side reactions during peptide synthesis. The Boc group is removed under acidic conditions, while the nitro group is reduced to an amino group under reducing conditions. This allows for the incorporation of arginine into peptides and proteins without interference from side reactions.

類似化合物との比較

Boc-Arg(Tos)-OH

Protecting Group : Tosyl (Tos).

  • Stability : The Tos group is stable during HF cleavage but can modify tryptophan residues unless thioanisole is added to scavenge reactive intermediates .
  • Side Reactions : Prone to delta-lactam formation during coupling, especially with mixed anhydride methods .
  • Deprotection : Removed via HF cleavage, but residual Tos may require additional scavengers.
  • Applications : Less favored in syntheses involving tryptophan due to side reactions.

Key Differences vs. Boc-Arg(NO₂)-OH:

Property Boc-Arg(NO₂)-OH Boc-Arg(Tos)-OH
Stability under TFMSA Stable Not applicable (removed by HF)
Tryptophan modification None Possible without scavengers
Lactam formation Minimal Significant

Fmoc-Arg(Pmc)-OH

Protecting Group : Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).

  • Stability : Compatible with Fmoc chemistry; removed by strong acids like TFA.
  • Deprotection : Requires prolonged TFA treatment (≥2 hours) .
  • Applications : Preferred in Fmoc-SPPS due to orthogonal protection.

Key Differences vs. Boc-Arg(NO₂)-OH:

  • The NO₂ group in Boc-Arg(NO₂)-OH is stable under TFA, making it unsuitable for Fmoc-SPPS but ideal for Boc-based fragment condensations .
  • Pmc offers better compatibility with Fmoc strategies but lacks the nitro group’s resistance to lactamization.

Boc-HomoArg(NO₂)-OH

Structural Difference : Homoarginine (additional methylene group in the side chain).

  • Molecular Weight: 333.34 g/mol (vs. 319.3 g/mol for Boc-Arg(NO₂)-OH) .
  • Solubility: Similar solubility in DMSO and methanol but may exhibit altered peptide backbone conformation .
  • Applications : Used in studies requiring modified arginine analogs to probe steric or electronic effects .

Boc-D-Arg(NO₂)-OH

Stereochemistry : D-isomer of arginine.

  • Molecular Formula : C₁₁H₂₁N₅O₆ (same as L-form) .
  • Applications : Useful for synthesizing D-peptides with resistance to proteolytic degradation. Priced comparably to the L-form (e.g., $105/5g) .

Side Reaction Profiles

  • Delta-lactam formation is minimal with NO₂ protection but significant with Tos or di-Boc groups .
  • The NO₂ group avoids tryptophan modification, unlike Tos .

Deprotection Methods

Protecting Group Removal Method Conditions
NO₂ Stannous chloride, hydrogenolysis Mild reducing conditions
Tos HF cleavage Requires scavengers
Pmc TFA (≥95%) 2–4 hours

生物活性

Boc-Arg(NO2)-OH, a derivative of arginine, is notable for its biological activity and stability in various chemical environments. This article explores its properties, applications, and relevant research findings.

This compound (Chemical Formula: C11H21N5O6) is characterized by the presence of a nitro group on the arginine side chain. This modification enhances its stability and reduces side reactions during synthesis, making it a valuable compound in peptide synthesis and medicinal chemistry.

Stability and Reactivity

Research has demonstrated that this compound exhibits significant stability in both N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP). In a comparative study, solutions of this compound remained unchanged over a 10-day period, whereas other derivatives showed considerable degradation. The following table summarizes the stability of various arginine derivatives:

Time (days)Fmoc-Arg(Boc)2-OH (DMF)Fmoc-Arg(Boc)2-OH (NBP)Fmoc-Arg(NO2)-OH
0100%100%100%
188.6%88.4%100%
1077.6%71.8%100%
1565.1%62.0%100%
3051.2%37.7%100%

This stability is crucial for applications in solid-phase peptide synthesis (SPPS), where prolonged reaction times can lead to unwanted side products like δ-lactam formation. This compound showed a significantly lower tendency to form δ-lactam compared to other derivatives, thus enhancing coupling efficiency in peptide synthesis .

Biological Activity

This compound has been investigated for its biological activity, particularly in relation to peptide synthesis and potential therapeutic applications:

  • Peptide Synthesis : Its stability allows for efficient coupling reactions without significant side product formation, which is essential for synthesizing complex peptides.
  • Vasoconstrictor Peptides : Analogous compounds have been studied for their role as vasoconstrictors, particularly in relation to urotensin II analogs, which are potent ligands for G protein-coupled receptors involved in cardiovascular functions .
  • Mechanosynthesis : Recent studies have explored the mechanosynthesis of peptides using this compound as a key building block, demonstrating its utility in generating bioactive compounds with specific pharmacological profiles .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Urotensin II Analog Synthesis : In one study, this compound was successfully used to synthesize urotensin II analogs that exhibited varying degrees of biological activity based on structural modifications . The binding affinity and contractile activity were assessed using rat aortic ring bioassays.
  • Coupling Reactions : Another study demonstrated the effective coupling of this compound with other amino acids to form tripeptides with satisfactory yields while avoiding the formation of diketopiperazines, a common side reaction in peptide synthesis .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-Arg(NO2)-OH, and how can side reactions during cleavage be minimized?

this compound is synthesized via Boc (tert-butoxycarbonyl) protection of the α-amino group and nitro (NO₂) protection of the arginine side chain. Key steps include:

  • Coupling : Use dicyclohexylcarbodiimide (DCC) or HOBt-mediated activation for efficient Boc-group incorporation.
  • Cleavage : HF cleavage removes the Boc group and resin (in solid-phase synthesis). However, the NO₂ group may undergo side reactions (e.g., reduction to ornithine). To mitigate this:

  • Optimize cleavage time and temperature .
  • Add scavengers (e.g., cresol) to trap reactive intermediates .
    • Characterization : Confirm purity via HPLC and identity via ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for nitro groups) .

Q. Which analytical techniques are essential for characterizing this compound, and how should data inconsistencies be resolved?

  • Primary Techniques :

Method Key Parameters Purpose
HPLCC18 column, 0.1% TFA/ACN gradientPurity assessment (>98%)
NMR¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆Structural confirmation (e.g., Boc tert-butyl at δ 1.4 ppm)
Mass SpecESI-MS, [M+H]+ calculated for C₁₂H₂₂N₄O₆: 325.14Molecular weight validation
  • Resolving Data Contradictions :
  • If NMR signals suggest impurities, cross-validate with HPLC retention times.
  • For unexpected mass spec peaks, consider isotopic patterns or adducts (e.g., sodium/potassium) .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic vs. basic conditions, and what implications does this have for peptide fragment condensation?

  • Stability Profile :

  • Acidic Conditions (e.g., TFA/HF) : NO₂ is stable but may reduce to NH₂ under prolonged exposure (>2 hours), risking ornithine formation .
  • Basic Conditions : Avoid >pH 9, as nitro groups hydrolyze to nitroso (NO) intermediates, altering reactivity .
    • Methodological Recommendations :
  • Use TFA for short-term deprotection (<1 hour) in fragment condensation.
  • For multi-step syntheses, prioritize orthogonal protecting groups (e.g., Pmc for arginine) to avoid side-chain interference .

Q. What experimental design principles ensure reproducibility in this compound-based peptide synthesis?

  • Key Considerations :

  • Reagent Ratios : Use 1.2 equivalents of this compound to avoid undercoupling.
  • Solvent System : DCM/DMF (4:1) balances solubility and reaction kinetics.
  • Documentation : Report exact cleavage times, scavengers, and purification gradients (e.g., 10–50% ACN over 20 mins) to enable replication .
    • Troubleshooting :
  • If yields drop below 70%, check for moisture ingress (hydrolyzes Boc groups) or expired coupling reagents.

Q. How can researchers reconcile conflicting data on this compound’s compatibility with non-standard resins (e.g., Wang vs. Merrifield)?

  • Case Study :

  • Wang Resin : Higher swelling in DMF improves coupling efficiency but may retain residual NO₂ after cleavage.
  • Merrifield Resin : Lower swelling necessitates longer coupling times (~6 hours) but minimizes side products.
    • Resolution Strategy :
  • Compare HPLC profiles of peptides synthesized on both resins.
  • Use MALDI-TOF to detect mass shifts indicative of incomplete deprotection .

Q. Methodological Frameworks for Study Design

Q. What criteria define a robust research question for studies involving this compound?

Apply the FINER framework:

  • Feasible : Ensure access to HF cleavage facilities or alternative deprotection methods.
  • Novel : Investigate understudied applications (e.g., nitro-arginine’s role in nitric oxide signaling).
  • Ethical : Use fume hoods for HF handling; dispose of nitro-containing waste per EPA guidelines.
  • Relevant : Align with peptide therapeutics or post-translational modification research .

Q. Tables for Comparative Analysis

Table 1 : Stability of this compound Under Common Reaction Conditions

Condition Reagent Stability Risk of Side Reaction
Acidic CleavageHF/TFAHigh (≤1 hr)Moderate (ornithine)
Basic DeprotectionPiperidineLowHigh (nitroso formation)
Neutral StorageDCM, -20°CExcellentNone

Table 2 : Analytical Techniques for Detecting Common Impurities

Impurity HPLC Retention Shift NMR Signal (δ, ppm) MS Adduct
Ornithine derivative+0.5–1.0 minδ 1.2 (CH₂CH₂CH₂NH₂)[M+H-30]+
Unprotected arginine-2.0 minδ 8.1 (free NH₂)[M+H-100]+

特性

IUPAC Name

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSSOVRIEPAIMP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883805
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2188-18-3
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2188-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-nitroarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Boc-L-Nitroarginine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ9PP5RVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。